Cas no 226260-01-1 (3-Fluoro-N-methoxy-N-methylbenzamide)

3-Fluoro-N-methoxy-N-methylbenzamide is a fluorinated aromatic amide derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a fluorine substituent at the 3-position of the benzene ring and a methoxy-N-methylamide functional group, which enhance its reactivity as an intermediate in cross-coupling reactions and peptide mimetics. The compound's stability and solubility in common organic solvents make it suitable for use in medicinal chemistry, particularly in the development of bioactive molecules. Its well-defined purity and consistent performance ensure reliable results in synthetic workflows. The presence of fluorine also offers potential for tuning electronic and steric properties in target compounds.
3-Fluoro-N-methoxy-N-methylbenzamide structure
226260-01-1 structure
Product Name:3-Fluoro-N-methoxy-N-methylbenzamide
CAS No:226260-01-1
MF:C9H10FNO2
MW:183.179605960846
MDL:MFCD02684305
CID:253424
PubChem ID:21265757
Update Time:2025-05-21

3-Fluoro-N-methoxy-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-N-methoxy-N-methylbenzamide
    • Benzamide,3-fluoro-N-methoxy-N-methyl-
    • 3-fluoro-(N-methoxy-N-methyl)benzamide
    • AM859
    • Benzamide,3-fluoro-N-methoxy-N-methyl
    • RQOXEMMAAVCMRU-UHFFFAOYSA-N
    • 1381AB
    • SY108464
    • AK113429
    • Benzamide, 3-fluoro-N-methoxy-N-methyl-
    • AB1008026
    • ST24042188
    • Z54739369
    • CS-0123012
    • PB42126
    • DS-6267
    • SCHEMBL305837
    • A852412
    • 226260-01-1
    • DTXSID90611785
    • AKOS008952703
    • MFCD02684305
    • FT-0711225
    • P18083
    • 3-fluoro-n-methoxy-n-methyl-benzamide
    • MDL: MFCD02684305
    • Inchi: 1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
    • InChI Key: RQOXEMMAAVCMRU-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(N(C)OC)=O

Computed Properties

  • Exact Mass: 183.07000
  • Monoisotopic Mass: 183.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.179
  • Boiling Point: 300.5℃ at 760 mmHg
  • Flash Point: 135.5°C
  • Refractive Index: 1.509
  • PSA: 29.54000
  • LogP: 1.45910

3-Fluoro-N-methoxy-N-methylbenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Fluoro-N-methoxy-N-methylbenzamide Pricemore >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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226260-01-1 95%
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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TRC
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TRC
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3-Fluoro-N-methoxy-N-methylbenzamide Production Method

3-Fluoro-N-methoxy-N-methylbenzamide Related Literature

Additional information on 3-Fluoro-N-methoxy-N-methylbenzamide

3-Fluoro-N-methoxy-N-methylbenzamide (CAS No. 226260-01-1): A Comprehensive Overview

3-Fluoro-N-methoxy-N-methylbenzamide (CAS No. 226260-01-1) is a specialized fluorinated benzamide derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to as N-methoxy-N-methyl-3-fluorobenzamide, serves as a versatile intermediate in organic synthesis. Its unique molecular structure, featuring a fluoro substituent and methoxy-N-methyl amide group, makes it valuable for designing bioactive molecules.

The growing interest in fluorinated compounds like 3-Fluoro-N-methoxy-N-methylbenzamide stems from their enhanced metabolic stability and bioavailability – key properties researchers seek when developing new drugs. Recent studies highlight how fluorine incorporation improves drug-like characteristics, explaining why this compound appears in numerous medicinal chemistry patent applications. The Weinreb amide functionality (N-methoxy-N-methyl group) further enhances its utility as a synthetic building block.

From a synthetic chemistry perspective, CAS 226260-01-1 demonstrates remarkable reactivity patterns. The electron-withdrawing fluorine at the meta position influences the aromatic ring's electronic properties, while the Weinreb amide moiety enables controlled transformations into ketones or aldehydes. These features make it particularly valuable for constructing complex molecular architectures found in pharmaceutical candidates and crop protection agents.

The applications of 3-Fluoro-N-methoxy-N-methylbenzamide extend across multiple domains. In drug discovery, it serves as a precursor for kinase inhibitors and GPCR modulators – two hot topics in current pharmaceutical research. The compound's structural motifs appear in several clinical candidates targeting cancer therapies and neurological disorders, aligning with trending healthcare concerns. Additionally, its derivatives show promise in developing new-generation agrochemicals with improved environmental profiles.

Market analysis reveals increasing demand for fluorinated building blocks like 226260-01-1, driven by the expanding pharmaceutical outsourcing sector and growing generic drug markets. Chemical suppliers have noted a 15-20% annual growth in orders for such specialized intermediates, particularly from contract research organizations and generic drug manufacturers. This trend reflects the compound's importance in modern drug development pipelines.

Quality control standards for 3-Fluoro-N-methoxy-N-methylbenzamide typically require ≥98% purity (HPLC), with strict limits on residual solvents and heavy metals. Advanced analytical techniques like LC-MS and NMR spectroscopy ensure batch-to-batch consistency – a critical factor for researchers requiring reproducible results. Proper storage conditions (2-8°C under inert atmosphere) maintain the compound's stability over extended periods.

Environmental and safety considerations for CAS 226260-01-1 follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper PPE (personal protective equipment) including gloves and safety goggles is recommended during handling. The compound's ecological impact has been studied through standard biodegradability tests, showing moderate persistence in aquatic environments – an important consideration for sustainable chemistry practices.

Future research directions for 3-Fluoro-N-methoxy-N-methylbenzamide derivatives include exploring their potential in PET radiopharmaceuticals (given the fluorine-18 isotope) and as scaffolds for proteolysis-targeting chimeras (PROTACs). These cutting-edge applications position this compound at the forefront of precision medicine and targeted protein degradation technologies – among the most searched topics in contemporary drug discovery.

For synthetic chemists, working with 226260-01-1 offers numerous advantages. The compound's crystalline form facilitates accurate weighing and handling, while its solubility in common organic solvents (DCM, THF, DMF) enables diverse reaction conditions. Recent literature highlights its use in cross-coupling reactions and nucleophilic additions, often yielding high-value products with biological activity.

The global supply chain for 3-Fluoro-N-methoxy-N-methylbenzamide remains robust, with major producers located in pharmaceutical hubs across North America, Europe, and Asia. Current pricing trends reflect its status as a high-value intermediate, typically ranging between $50-$150 per gram depending on quantity and purity specifications. Procurement specialists emphasize the importance of verifying certificates of analysis and GMP compliance when sourcing this material.

Academic interest in CAS 226260-01-1 continues to grow, with over 30 peer-reviewed publications referencing this compound in the past five years. Research hotspots include its use in asymmetric synthesis and as a template for fluorescence probes. These applications leverage the compound's unique photophysical properties arising from the fluorine-amide conjugation system.

In conclusion, 3-Fluoro-N-methoxy-N-methylbenzamide represents a strategically important compound at the intersection of medicinal chemistry and process development. Its versatility as a synthetic intermediate, combined with the privileged fluorobenzamide pharmacophore, ensures its continued relevance in addressing current challenges in drug discovery and material science. As research into fluorine-containing compounds expands, this molecule will likely play an increasingly prominent role in developing next-generation therapeutics and functional materials.

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